molecular formula C8H14N4O B3227030 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1260379-31-4

2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B3227030
CAS No.: 1260379-31-4
M. Wt: 182.22
InChI Key: WZXGANCVEFGPEO-UHFFFAOYSA-N
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Description

2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a methyl group, and a dimethylacetamide moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure efficient production while maintaining the quality and consistency of the compound. Industrial production methods may also incorporate purification steps, such as crystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The amino group or other functional groups in the compound can be substituted with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the pyrazole ring.

Scientific Research Applications

2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers or coatings, and in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile
  • 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
  • 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one

Uniqueness

2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6-4-7(9)10-12(6)5-8(13)11(2)3/h4H,5H2,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXGANCVEFGPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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